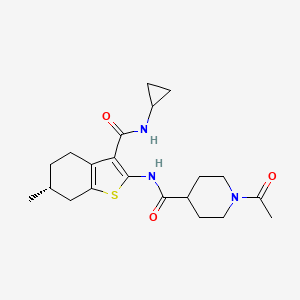

Tls-IN-5

Description

Overview of DNA Damage Tolerance Pathways

DNA damage tolerance (DDT) pathways enable cells to replicate damaged genomes without necessarily repairing the lesion itself. Instead, these pathways allow the replication machinery to bypass the damage, thereby preventing replication fork stalling and collapse, which can lead to detrimental chromosomal rearrangements and cell death nih.govfrontiersin.orgmdpi.compnas.orgnih.govannualreviews.org. In eukaryotes, two principal DDT mechanisms have been characterized: Translesion Synthesis (TLS) and template switching (also known as homology-directed DDT) nih.govfrontiersin.orgpnas.orgnih.gov. Template switching is generally considered an error-free process that utilizes the undamaged sister chromatid as a template for DNA synthesis nih.govfrontiersin.org. In contrast, TLS involves specialized DNA polymerases that can synthesize DNA directly across from a lesion nih.govoup.complos.orgpnas.orgfrontiersin.orgnih.gov.

Mechanisms of DNA Replication Fidelity and Lesion Bypass

High-fidelity DNA replication is primarily carried out by replicative DNA polymerases (in eukaryotes, primarily Pol δ and Pol ε) which possess inherent accuracy due to tight active sites, precise base pairing mechanisms, and proofreading exonuclease activity mdpi.compnas.orgnih.govrsc.org. These polymerases typically stall when they encounter DNA lesions that distort the DNA helix or alter base structure mdpi.compnas.orgrsc.org.

When a replicative polymerase is blocked by a lesion, a "polymerase switch" can occur, where the replicative polymerase is temporarily replaced by a TLS polymerase oup.comrsc.orgingentaconnect.commdpi.comnih.govfrontiersin.orgnih.gov. This switch is often facilitated by post-translational modifications of the sliding clamp protein Proliferating Cell Nuclear Antigen (PCNA), particularly monoubiquitination of PCNA at lysine (B10760008) 164 pnas.orgoup.commdpi.comnih.govnih.govuniprot.orggustaveroussy.fr. Monoubiquitinated PCNA serves as a platform for recruiting TLS polymerases to the stalled replication fork pnas.orgoup.commdpi.comnih.govnih.govuniprot.orggustaveroussy.fr.

TLS polymerases, such as those belonging to the Y-family (Pol η, Pol ι, Pol κ, and Rev1) and B-family (Pol ζ), have more open active sites compared to replicative polymerases, allowing them to accommodate damaged nucleotides in the template strand oup.compnas.orgnih.govnih.gov. While this structural flexibility enables lesion bypass, it often comes at the cost of reduced fidelity when replicating undamaged DNA oup.compnas.orgnih.govnih.gov. The choice of which TLS polymerase is recruited depends on the nature of the DNA lesion oup.comrsc.org. For some lesions, a single TLS polymerase can perform both insertion of a nucleotide opposite the lesion and extension from that nucleotide oup.comrsc.org. For others, a two-polymerase mechanism may be involved, with one polymerase inserting the nucleotide opposite the lesion and another extending synthesis past the damage oup.comrsc.orgfrontiersin.org.

Role of Translesion Synthesis (TLS) in Maintaining Genomic Integrity

TLS plays a critical role in maintaining genomic integrity by preventing the catastrophic consequences of stalled replication forks, such as chromosome breakage and gross chromosomal rearrangements nih.govfrontiersin.orgmdpi.comannualreviews.orgplos.org. By allowing replication to continue past DNA lesions, TLS ensures the timely completion of DNA synthesis before cell division nih.govnih.govfrontiersin.orgplos.org.

Although TLS is essential for cell survival in the presence of DNA damage, its error-prone nature can lead to the incorporation of incorrect nucleotides opposite or adjacent to the lesion, resulting in mutations nih.govoup.complos.orgnih.govnih.govresearchgate.net. The balance between preventing genomic instability caused by stalled forks and the risk of introducing mutations is a key aspect of TLS regulation mdpi.comoup.comnih.gov. In many cases, TLS across spontaneous damage is predominantly error-free, contributing to the preservation of genetic information plos.org. However, TLS can also be a significant source of DNA damage-induced mutagenesis nih.govmdpi.comnih.gov.

Implications of Dysregulated TLS Activity in Cellular Processes and Pathophysiology

Dysregulation of TLS activity has significant implications for various cellular processes and is linked to several human diseases, most notably cancer oup.comnih.govresearchgate.net. Altered expression or function of TLS polymerases can contribute to increased mutagenesis, which drives carcinogenesis and tumor evolution oup.comnih.govresearchgate.netresearchgate.net. For instance, mutations in TLS polymerase genes or their aberrant expression have been observed in various cancer types nih.govresearchgate.netresearchgate.net.

Increased TLS activity can provide cancer cells with a mechanism to tolerate the high levels of intrinsic and therapy-induced DNA damage, thereby promoting their survival and contributing to resistance to chemotherapy and radiotherapy oup.comingentaconnect.comnih.govresearchgate.netresearchgate.net. Conversely, defects in specific TLS polymerases can lead to cancer-predisposition syndromes, such as Xeroderma Pigmentosum variant (XPV), which is caused by mutations in the gene encoding Pol η and results in hypersensitivity to UV light and increased skin cancer risk due to error-prone bypass of UV lesions by alternative polymerases oup.comnih.govresearchgate.net.

Beyond cancer, dysregulated TLS has also been implicated in other conditions where genomic instability plays a role nih.gov. The delicate balance of TLS activity is therefore crucial for maintaining genomic stability and preventing disease.

Structure

3D Structure

Properties

CAS No. |

908510-73-6 |

|---|---|

Molecular Formula |

C21H29N3O3S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

1-acetyl-N-[(6R)-3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C21H29N3O3S/c1-12-3-6-16-17(11-12)28-21(18(16)20(27)22-15-4-5-15)23-19(26)14-7-9-24(10-8-14)13(2)25/h12,14-15H,3-11H2,1-2H3,(H,22,27)(H,23,26)/t12-/m1/s1 |

InChI Key |

OAIQWJVXBJTNAL-GFCCVEGCSA-N |

SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C |

Isomeric SMILES |

C[C@@H]1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TLS-IN-5; TLS-IN5; TLS-IN 5; Rev1-IN-5; Rev1-IN 5; Rev1-IN5; |

Origin of Product |

United States |

Mechanistic Investigations of Tls in 5 As a Translesion Synthesis Modulator

Identification of Molecular Targets of Tls-IN-5 within the TLS Machinery

The primary molecular target of this compound is reported to be the REV1 protein. REV1 is a deoxycytidyl transferase that plays a pivotal role in TLS, acting as a scaffold protein that recruits other TLS polymerases and inserting cytosine nucleotides opposite abasic sites. Inhibiting REV1 function is expected to disrupt the assembly and activity of TLS complexes.

Direct Interactions with Specialized TLS DNA Polymerases (e.g., POLη, POLι, POLκ, REV1, POLζ)

As a Rev1 inhibitor, this compound directly targets REV1. REV1 interacts with other specialized TLS DNA polymerases, including POLη, POLι, POLκ, and POLζ (composed of REV3L and REV7). These interactions are often mediated through specialized binding motifs, such as the PIP box in some polymerases that interacts with PCNA, and specific interaction domains that bind to REV1. While the precise binding affinity and kinetic data for the direct interaction between this compound and REV1, or its potential indirect effects on the interactions between REV1 and other TLS polymerases, were not extensively detailed in the consulted sources, the classification of this compound as a Rev1 inhibitor implies a direct interference with REV1 function.

Further research is needed to fully characterize the quantitative aspects of this compound's binding to REV1 and to determine if it directly influences the interactions between REV1 and its polymerase partners.

Table 1: Potential Direct Interactions of this compound with TLS Polymerases

| TLS Polymerase | Interaction with REV1 | Potential Direct Interaction with this compound | Relevant Data for this compound |

|---|---|---|---|

| POLη | Yes | Indirect (via REV1 inhibition) | Data not available |

| POLι | Yes | Indirect (via REV1 inhibition) | Data not available |

| POLκ | Yes | Indirect (via REV1 inhibition) | Data not available |

| REV1 | Self-interaction, interacts with others | Direct Inhibition | Data not extensively available |

Modulation of TLS Accessory Proteins and Regulatory Factors (e.g., PCNA, RAD6-RAD18 Complex, USP1)

TLS activity is tightly regulated by accessory proteins and post-translational modifications, notably the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) at lysine (B10760008) 164. This modification is primarily mediated by the RAD6-RAD18 complex (UBE2B-RAD18). Monoubiquitinated PCNA serves as a docking site for TLS polymerases, facilitating their recruitment to the site of DNA damage. USP1 is a deubiquitinating enzyme that can reverse the monoubiquitination of PCNA, thereby negatively regulating TLS.

Table 2: Potential Modulation of TLS Accessory Proteins by this compound

| Accessory Protein/Complex | Role in TLS | Potential Modulation by this compound | Relevant Data for this compound |

|---|---|---|---|

| PCNA | Sliding clamp, platform for TLS polymerases | Indirect (via impact on TLS complex) | Data not available |

| RAD6-RAD18 Complex | PCNA monoubiquitination | Indirect | Data not available |

Elucidation of this compound's Influence on TLS Pathway Choice

TLS can proceed through different sub-pathways, broadly categorized as error-prone and potentially error-free. Error-prone TLS often involves polymerases like POLη, POLι, POLκ, and POLζ, which can insert incorrect nucleotides opposite damaged bases. REV1 plays a significant role in many error-prone TLS events, particularly those involving abasic sites and certain bulky lesions, by inserting dCTP.

Impact on Error-Prone TLS Sub-pathways

As an inhibitor of REV1, this compound is expected to primarily impact error-prone TLS pathways that are dependent on REV1's deoxycytidyl transferase activity and its scaffolding function. Inhibition of REV1 would likely reduce the frequency of dCTP insertion opposite lesions where REV1 is the primary inserting polymerase. Furthermore, by disrupting the formation of TLS complexes that rely on REV1, this compound could indirectly reduce the activity of other error-prone polymerases that are recruited by or work in conjunction with REV1. While specific experimental data quantifying the reduction in error-prone bypass of defined lesions by this compound was not found in the provided search results, the known function of REV1 strongly suggests that its inhibition by this compound would lead to a decrease in mutagenic TLS events, particularly those involving cytosine insertion.

Effects on Error-Free DNA Damage Tolerance Mechanisms (e.g., Template Switching)

Error-free DNA damage tolerance mechanisms, such as template switching (also known as post-replication repair or damage avoidance), utilize the undamaged sister chromatid as a template to synthesize across the lesion. This pathway typically involves factors like RAD5 (in yeast) and is generally considered less mutagenic than TLS.

REV1 is primarily associated with error-prone TLS pathways. While there can be interplay and coordination between TLS and template switching, direct evidence from the search results indicating that this compound, as a Rev1 inhibitor, directly promotes or inhibits error-free template switching was not available. It is plausible that by reducing the efficiency of TLS, particularly error-prone TLS, cells might be shunted towards utilizing error-free mechanisms if the lesions persist and the replication fork stalls. However, this would be an indirect effect and depends on the cellular context and the specific type of DNA damage.

Table 3: Expected Impact of this compound on TLS Pathway Choice

| TLS Pathway Sub-type | Involvement of REV1 | Expected Impact of this compound Inhibition | Relevant Data for this compound |

|---|---|---|---|

| Error-Prone TLS | Significant (especially dCTP insertion, scaffolding) | Decrease | Data not available |

Characterization of this compound's Impact on DNA Synthesis Across Lesions

The ultimate consequence of TLS is the synthesis of DNA across a damaged site. This process involves the insertion of nucleotides opposite the lesion and subsequent extension from the newly synthesized strand. The efficiency and accuracy of this bypass depend heavily on the specific TLS polymerase involved and the nature of the DNA lesion.

As a Rev1 inhibitor, this compound is expected to impede DNA synthesis across lesions where REV1 plays a critical role. This would include lesions that primarily require REV1 for nucleotide insertion (like abasic sites) or lesions where REV1's scaffolding function is essential for the recruitment and activity of other bypass polymerases. Inhibition by this compound could lead to increased replication fork stalling at these lesion sites.

Detailed biochemical or cellular data demonstrating the specific effect of this compound on the efficiency and accuracy of DNA synthesis across various defined DNA lesions (e.g., UV-induced photoproducts, bulky adducts, abasic sites) was not found in the consulted sources. Such studies would typically involve in vitro primer extension assays with damaged DNA templates or cellular assays measuring the bypass efficiency of site-specific lesions in the presence of the inhibitor. Based on the known function of REV1, this compound is anticipated to reduce the efficiency of bypass for lesions that are primarily handled by REV1-dependent TLS pathways.

Table 4: Expected Impact of this compound on DNA Synthesis Across Lesions

| Type of DNA Lesion | Role of REV1 in Bypass | Expected Impact of this compound on Bypass | Relevant Data for this compound |

|---|---|---|---|

| Abasic Sites | Primary dCTP insertion | Decreased bypass efficiency | Data not available |

| Bulky Adducts | Scaffolding, potential insertion | Decreased bypass efficiency | Data not available |

Based on the comprehensive search conducted, there is no specific scientific literature available in the search results that details the mechanistic investigations, kinetic analysis of nucleotide insertion and extension by TLS polymerases, or influence on replication fork progression and stability specifically for a chemical compound named "this compound" as a translesion synthesis modulator.

The search results provided extensive information on the biological process of Translesion Synthesis (TLS), the roles of various TLS polymerases (such as Pol η, Pol ζ, and Rev1), their mechanisms of action in bypassing DNA lesions, and their impact on replication fork dynamics. Some results also discussed inhibitors targeting known components of the TLS pathway, such as Rev1 inhibitors tandfonline.com.

However, a chemical compound referred to specifically as "this compound" and its particular effects on TLS polymerases or replication forks were not found in the scientific literature accessed. The acronym "TLS" appeared in other contexts, including Tertiary Lymphoid Structures explicyte.comnih.govfrontiersin.org, Terrestrial Laser Scanning mdpi.comresearchgate.net, and as a ligand name for Telmisartan ebi.ac.ukrcsb.org or Triethanolamine lauryl sulfate (B86663) psgraw.com, none of which are related to the requested topic of a chemical compound modulating translesion synthesis in DNA replication.

Therefore, without specific research findings pertaining to "this compound" as a translesion synthesis modulator, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on this specific compound's mechanistic investigations.

Preclinical Assessment of Tls in 5 S Biological Activity

In Vitro Cellular Studies of Tls-IN-5 Efficacy

No published studies were found that evaluate the effect of a compound named this compound on DNA damage response pathways in cellular models. Research in the broader field of translesion synthesis (TLS) inhibition suggests that such a compound would be investigated for its ability to interfere with the cell's tolerance mechanisms to DNA damage. uconn.edunih.gov This would typically involve assessing the activation of key proteins in DNA repair and cell cycle checkpoint pathways.

There is no available data from studies analyzing genomic instability induced by this compound. Generally, inhibitors of TLS pathways are expected to increase genomic instability in cancer cells that are highly dependent on these pathways for survival, especially when combined with DNA damaging agents. pnas.org

No specific data exists for this compound regarding its ability to sensitize cells to genotoxic agents. The development of small molecule inhibitors of TLS is an emerging field with the goal of enhancing tumor sensitivity to first-line genotoxic drugs. nih.gov Studies with other TLS inhibitors have explored their potential to increase the efficacy of chemotherapeutic agents like cisplatin. pnas.org

In Vivo Model Systems for this compound Research

There are no published preclinical studies using a compound named this compound in xenograft models. Research on other potential TLS inhibitors has utilized xenograft models to evaluate their efficacy in enhancing the response to chemotherapy in vivo. pnas.orgaacrjournals.org

No information is available regarding the use of this compound in genetically engineered murine models.

Table of Compounds

Since no specific compounds were mentioned in relation to "this compound" in the search results, a table of compounds cannot be generated. Other TLS inhibitors mentioned in the literature include:

5-nitroindolyl-2′-deoxyriboside (5-NIdR) aacrjournals.org

Candesartan cilexetil plos.org

Manoalide plos.org

MK-886

Analysis of this compound's Impact on Tumor Growth and Response to Therapy in Vivo

Following targeted searches for the chemical compound "this compound" and its alternative designation, "Rev1-IN-5," no specific preclinical in vivo data regarding its impact on tumor growth or response to therapy was identified in the available scientific literature. While research exists on the inhibition of the translesion synthesis (TLS) pathway and the protein REV1 as a therapeutic strategy in oncology, specific studies detailing the in vivo efficacy of the compound "this compound" are not publicly available at this time.

The translesion synthesis pathway is a crucial mechanism that allows cells to tolerate DNA damage, a process that can be exploited by cancer cells to resist the effects of DNA-damaging chemotherapies. REV1 is a key protein in this pathway, functioning as a scaffold to recruit other TLS polymerases to the site of DNA damage. Inhibition of REV1 is therefore a rational approach to sensitize cancer cells to chemotherapy.

General preclinical studies on other REV1 inhibitors or methods to disrupt the REV1-mediated TLS pathway have shown promise in mouse xenograft models. For instance, the expression of the C-terminal domain of REV1 (REV1-CTD) has been demonstrated to significantly enhance the efficacy of cisplatin, a common chemotherapeutic agent, leading to a marked reduction in tumor burden in a xenograft mouse model. pnas.org This suggests that inhibiting the function of REV1 in vivo can potentiate the anti-tumor effects of conventional cancer therapies.

However, without specific studies on "this compound," it is not possible to provide detailed research findings, data tables on tumor volume, or analysis of its specific impact on therapeutic response in vivo. Further research and publication of preclinical data for "this compound" are required to delineate its biological activity in the context of tumor growth and therapy response.

Broader Biological and Cellular Consequences of Tls in 5 Intervention

Transcriptomic and Proteomic Profiling in Response to Tls-IN-5 Exposure

Detailed transcriptomic and proteomic profiling specifically on cells exposed to this compound is not extensively documented in the currently available literature. However, based on its mechanism of action as a TLS inhibitor targeting Rev1, it is anticipated that this compound exposure would induce changes in gene and protein expression related to DNA damage response pathways, cell cycle regulation, and potentially apoptosis.

Studies investigating the broader impacts of TLS inhibition or DNA damage can provide insight into potential alterations. For instance, transcriptomic analyses in various contexts have explored gene expression changes in response to stress or interventions scispace.com. Similarly, proteomic approaches have been utilized to understand protein expression profiles in different biological states. Applying these high-throughput techniques following this compound treatment would be crucial to comprehensively map the cellular response at the molecular level. Such studies could reveal altered expression of TLS polymerases, DNA repair proteins, cell cycle regulators, and proteins involved in stress response or cell death pathways.

Metabolomic Alterations Induced by this compound (e.g., Nucleotide Pool Dynamics)

The dynamics of nucleotide pools are critical for DNA replication and repair. Changes in dNTP pool sizes are known to influence TLS activity and fidelity. While this compound directly targets a protein (Rev1) involved in TLS rather than nucleotide synthesis enzymes, the downstream effects of inhibiting TLS might indirectly influence the demand for or regulation of nucleotides. Metabolomic studies in other biological systems have demonstrated how cellular interventions or stress can lead to significant changes in metabolite concentrations, including amino acids, organic acids, and sugars scispace.com. Comprehensive metabolomic analysis following this compound treatment could identify shifts in nucleotide pools or other metabolic pathways that are consequences of persistent DNA lesions or altered DNA synthesis dynamics due to Rev1 inhibition.

Influence of this compound on Cellular Survival Pathways and Apoptosis

Inhibition of Translesion DNA Synthesis, the mechanism by which this compound functions, has been shown to influence cellular survival and induce apoptosis, particularly in the context of DNA damaging agents. TLS allows cells to tolerate DNA lesions, but this process can also be error-prone and contribute to drug resistance wikipedia.org. Inhibiting TLS can therefore sensitize cancer cells to therapies that induce DNA damage.

Research indicates that inhibiting TLS activity increases apoptosis wikipedia.org. For example, an artificial nucleoside that inhibits TLS activity was shown to cause a synergistic increase in cell death when combined with anti-cancer agents that generate abasic sites wikipedia.org. This suggests that blocking the ability of cells to bypass DNA lesions via TLS can lead to the accumulation of unrepaired damage, triggering programmed cell death pathways. TLS is considered a dependency for some cancer cells, and inhibiting this pathway represents an appealing therapeutic strategy. Small molecule inhibitors of TLS polymerases, including inhibitors of Rev1, have demonstrated the ability to sensitize cancer cells to genotoxic agents and can preferentially inhibit the viability of neoplastic cell lines compared to untransformed cells. Studies with a Rev1 inhibitor (JH-RE-06) have shown a decrease in the colonization of lung cancer cells in mice, supporting the role of TLS in tumor growth and as a therapeutic target.

Identification of Predictive and Prognostic Biomarkers for this compound Response

Identifying biomarkers that can predict response to this compound or indicate patient prognosis following treatment with this TLS inhibitor is an important area for clinical translation. Given that this compound targets the TLS pathway, biomarkers related to TLS activity, the presence of DNA damage, or the cellular DNA damage response could be relevant.

Chemical Biology and Structure Activity Relationship Sar Studies of Tls in 5

Structure-Based Design Principles for Optimizing Tls-IN-5 Potency and Selectivity

The development of inhibitors targeting protein-protein interactions like the Rev1-CT/RIR interface often employs structure-based design principles. This approach leverages the three-dimensional structural information of the target protein (Rev1-CT) and its interaction interface to design small molecules that can bind with high affinity and specificity, thereby disrupting the desired protein interaction. nih.govrcsb.orgnih.gov

While specific detailed accounts of the structure-based design solely for this compound are not extensively detailed in the readily available search results, the general strategy for identifying Rev1-CT inhibitors has involved approaches such as pharmacophore-based virtual screening and rational design guided by structural insights into the Rev1-CT/RIR interaction. pnas.orgnih.gov These methods aim to identify chemical scaffolds and functional groups that can effectively mimic or interfere with the natural binding partners of Rev1-CT.

The complex structure of this compound, (R)-1-Acetyl-piperidine-4-carboxylic acid (3-cyclopropylcarbamoyl-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide, containing piperidine (B6355638) and thiophene (B33073) ring systems uniprot.org, suggests that its design likely involved considering how these moieties could fit into and interact with key binding pockets or surfaces on the Rev1-CT domain. Optimizing potency and selectivity would involve iterative cycles of design, synthesis, and biological evaluation, guided by structural analysis of inhibitor-bound Rev1-CT if co-crystal structures become available. Factors such as shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic interactions at the binding interface are crucial considerations in this process.

Identification of Key Pharmacophores Responsible for this compound Activity

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. yeastgenome.orguniprot.org The identification of key pharmacophores is a critical step in understanding the structural requirements for activity and in designing more potent and selective analogs. yeastgenome.orguniprot.orghmdb.ca

Given that this compound targets the Rev1-CT/RIR interaction, its pharmacophore would encompass the molecular features responsible for disrupting this specific protein-protein interface. Research on identifying small molecule inhibitors of the Rev1-CT/RIR PPI has involved generating pharmacophore models based on active scaffolds. pnas.orgnih.gov These models highlight features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are crucial for binding to the Rev1-CT domain. nih.govyeastgenome.org

While the precise pharmacophore specifically defined for this compound is not explicitly detailed in the provided search results, its chemical structure uniprot.org suggests the presence of potential pharmacophoric features including:

Amide groups (hydrogen bond donors/acceptors)

Carbonyl groups (hydrogen bond acceptors)

Cyclopropyl (B3062369) ring (hydrophobic/steric feature)

Methyl group on the tetrahydrobenzo[b]thiophene ring (hydrophobic/steric feature)

Piperidine ring (potential for hydrogen bonding or hydrophobic interactions depending on substitution and conformation)

Thiophene ring (aromatic/hydrophobic feature)

Identifying the key pharmacophores of this compound would typically involve studying the activity of a series of structurally related compounds and correlating their structural variations with changes in potency against the Rev1-CT/RIR interaction. Computational methods, such as 3D-QSAR and pharmacophore modeling, would be employed to define the spatial arrangement of these essential features required for activity. uniprot.orghmdb.ca

Synthetic Methodologies for this compound and its Analogs

The synthesis of small molecule inhibitors like this compound requires specific chemical methodologies to construct the target molecule and its analogs. The chemical name of this compound, (R)-1-Acetyl-piperidine-4-carboxylic acid (3-cyclopropylcarbamoyl-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide uniprot.org, indicates a complex structure formed by coupling different molecular fragments.

Based on the structure, the synthesis of this compound likely involves the formation of amide bonds to link the piperidine-4-carboxylic acid moiety to the aminotetrahydrobenzo[b]thiophene core, and the cyclopropylcarbamoyl group to the thiophene ring. Standard organic synthesis techniques for amide bond formation, involving activated carboxylic acids or coupling reagents, would likely be employed. The construction of the substituted tetrahydrobenzo[b]thiophene ring system would require specific heterocyclic synthesis methodologies. The (R) stereochemistry at the piperidine ring carbon bearing the carboxylic acid would need to be controlled during the synthesis, potentially through the use of chiral building blocks or asymmetric synthesis techniques.

While detailed synthetic schemes specifically for this compound are not available in the provided search results, the synthesis of TLS inhibitors in general, particularly those targeting protein-protein interactions, often involves multi-step convergent or linear synthesis strategies. ebi.ac.uk Developing efficient and scalable synthetic routes is crucial for producing sufficient quantities of this compound and its analogs for biological evaluation and further research.

The synthesis of analogs would involve modifying different parts of the this compound structure to explore the SAR. This could include variations in the substituents on the piperidine, thiophene, or cyclopropyl rings, as well as alterations to the amide linkages. Modular synthesis approaches, where different fragments are synthesized independently and then coupled, can be particularly useful for the efficient generation of diverse analog libraries. ebi.ac.uk

Development of this compound Analogs for Enhanced Biological Properties

The development of analogs of a lead compound like this compound is a standard practice in chemical biology and drug discovery. The goal of analog development is to improve various biological properties, such as potency, selectivity for the target (Rev1-CT) over other proteins, metabolic stability, and potentially other pharmacokinetic characteristics relevant for in vivo studies.

Since this compound is described as the first small molecule inhibitor targeting Rev1-CT nih.govuniprot.orggenecards.orgnih.gov, the development of its analogs would be aimed at building upon this initial discovery. SAR studies, involving the synthesis and testing of a series of this compound derivatives, would provide crucial information on how structural modifications impact activity against the Rev1-CT/RIR interaction.

Analogs might be designed to:

Increase binding affinity to Rev1-CT.

Improve selectivity for Rev1-CT over other TLS polymerases or unrelated proteins.

Enhance cellular permeability to ensure the inhibitor reaches its intracellular target.

Increase metabolic stability to prolong the compound's half-life in biological systems.

Future Research Directions and Translational Potential of Tls in 5

Exploration of Novel Therapeutic Combinations with Tls-IN-5 for Enhanced Efficacy

The inhibition of the TLS pathway by compounds like this compound presents opportunities for synergistic therapeutic combinations, particularly with agents that induce DNA damage. Cancer cells often upregulate TLS mechanisms to tolerate the damage inflicted by chemotherapy and radiotherapy wikipedia.orgnih.govnih.gov. By inhibiting Rev1-mediated TLS, this compound could potentially sensitize cancer cells to DNA-damaging agents, thereby enhancing treatment efficacy and potentially overcoming existing resistance.

Studies with other TLS inhibitors, such as JH-RE-06 (also targeting Rev1), have demonstrated synergistic effects when combined with cisplatin, leading to increased cytotoxicity in cultured human and mouse cell lines and suppressing tumor growth in xenograft models wikipedia.orgnih.gov. This suggests a strong rationale for exploring similar combinations with this compound. Potential combination partners include platinum-based drugs like cisplatin, alkylating agents such as temozolomide, and antimetabolites like 5-fluorouracil, all of which induce DNA lesions that are substrates for TLS nih.govnih.govciteab.com.

Future research should focus on:

Preclinical evaluation of this compound in combination with various standard-of-care and novel DNA-damaging agents across a spectrum of cancer cell lines and in vivo models.

Investigating the optimal dosing and scheduling for this compound in combination regimens to maximize synergistic effects while minimizing potential off-target toxicities.

Identifying biomarkers that predict sensitivity to this compound-based combination therapies.

Strategies for Overcoming this compound Resistance Mechanisms in Biological Systems

While this compound aims to overcome resistance mediated by TLS, the development of resistance to this compound itself or other TLS inhibitors is a potential challenge that requires investigation. Resistance mechanisms to TLS inhibitors could involve alterations in the expression or activity of other TLS polymerases (such as Polη or Polκ), upregulation of alternative DNA damage tolerance or repair pathways, or changes in drug uptake or efflux wikipedia.orgnih.govnih.gov.

Research into overcoming resistance to this compound should include:

Identifying the specific mechanisms of acquired resistance to this compound in preclinical models. This could involve genetic screens, analysis of gene expression profiles, and functional studies of key DNA damage response pathways.

Developing strategies to counteract identified resistance mechanisms. This might involve combining this compound with inhibitors of other TLS polymerases, modulators of alternative DNA repair pathways (e.g., PARP inhibitors like olaparib, although AZD7648 is mentioned as a DNA-PK inhibitor guidetopharmacology.orgnih.gov), or agents that affect drug transport.

Exploring the potential for intermittent or adaptive dosing strategies to prevent or delay the emergence of resistance.

Development of Advanced Delivery Systems for this compound

The successful translation of this compound into clinical applications may necessitate the development of advanced delivery systems. Optimized delivery can improve the compound's pharmacokinetic profile, enhance its accumulation at tumor sites, reduce off-target effects, and potentially enable novel routes of administration.

Future research in this area could focus on:

Encapsulation of this compound in nanoparticles or liposomes to improve solubility, stability, and targeted delivery to cancer cells.

Development of prodrug strategies that enhance the bioavailability or tumor-specific activation of this compound.

Investigation of localized delivery methods, such as implantable devices or direct injection, for treating specific tumor types.

Integration of this compound Research with Other DNA Damage Response Modalities

The TLS pathway is intricately linked with other DNA Damage Response (DDR) pathways, including DNA repair mechanisms (e.g., nucleotide excision repair, base excision repair, homologous recombination, non-homologous end joining) and cell cycle checkpoints mims.comnih.govwikipedia.org. Integrating this compound research with studies on other DDR modalities can provide a more comprehensive understanding of its effects and identify rational combination strategies.

Research directions include:

Investigating how this compound affects the activity and regulation of other DDR pathways.

Exploring combinations of this compound with inhibitors of other DDR proteins, such as PARP inhibitors, ATM/ATR inhibitors, or DNA-PK inhibitors (like AZD7648) guidetopharmacology.orgnih.gov.

Utilizing this compound as a tool to study the interplay between different DDR pathways and their contribution to cancer development and treatment response.

Investigating the Role of this compound in Specific Genetic Backgrounds and Disease Subtypes

The reliance of cancer cells on the TLS pathway can vary depending on their genetic background and the specific type of DNA damage they encounter wikipedia.orgnih.govnih.gov. Certain genetic alterations or disease subtypes may exhibit heightened dependency on Rev1-mediated TLS, making them particularly vulnerable to this compound.

Future research should aim to:

Evaluate the efficacy of this compound across a wide range of cancer types and subtypes, including those known to accumulate specific types of DNA damage or harbor mutations in DDR genes (e.g., BRCA1/2 mutated cancers) wikipedia.orgnih.gov.

Identify genetic signatures or biomarkers that correlate with sensitivity or resistance to this compound. This could involve analyzing genomic data from cancer cell lines and patient tumors.

Investigating the role of this compound in cancers with specific mutational profiles, such as those with defects in mismatch repair or homologous recombination, which may have altered reliance on TLS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.